3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-phenylurea
Description
Properties
IUPAC Name |
1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-18(2)23(21,22)19-10-8-13(9-11-19)12-16-15(20)17-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTGRYZSQNSFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-phenylurea typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the sulfonamide group and the phenylureido moiety. Common reagents used in these reactions include dimethylamine, phenyl isocyanate, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-phenylurea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products have diverse applications in chemical synthesis and pharmaceutical research .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperidine ring, a dimethylsulfamoyl group, and a phenylureido moiety. Its molecular formula is C₁₃H₁₈N₄O₃S, with a molecular weight of 340.44 g/mol. The synthesis typically involves several key steps:
- Formation of the Piperidine Ring : Achieved through nucleophilic substitution and cyclization reactions.
- Introduction of the Dimethylsulfamoyl Group : Via reaction with dimethylsulfamoyl chloride under basic conditions.
- Attachment of the Phenyl Ring : Utilizing coupling reactions such as Suzuki–Miyaura coupling.
- Formation of the Urea Moiety : Reaction with an isocyanate to establish the urea linkage.
3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-phenylurea has been investigated for various biological activities:
- Antimicrobial Properties : Research indicates significant activity against bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis. The mechanism may involve inhibition of DNA gyrase, crucial for bacterial DNA replication.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| 3,4-Dichlorophenyl Urea Derivative | 0.25 | S. aureus |
| Isoxazole-based Urea Derivative | 0.25 | Mtb H37Rv |
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, with interactions involving the sulfonamide group affecting enzyme activity related to cancer metabolism.
Case Studies and Research Findings
Several studies have explored the compound's potential in drug development:
- Antimicrobial Studies : A study highlighted its efficacy against resistant bacterial strains, suggesting it could be a lead compound for developing new antibiotics.
- Cancer Research : Investigations into its anticancer properties showed promising results in vitro, with ongoing studies aimed at elucidating its full interaction profile and therapeutic potential.
Mechanism of Action
The mechanism of action of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-phenylurea involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, inhibiting their activity. Additionally, the phenylureido moiety may contribute to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Key Compounds:
3-[3-(Dimethylamino)propyl]-1-phenylurea (CAS: [32022-55-2]) Molecular Formula: C₁₂H₁₉N₃O Structure: Features a flexible dimethylamino-propyl chain (-CH₂CH₂CH₂N(CH₃)₂) attached to the urea backbone. Key Properties: Higher lipophilicity (predicted logP ≈ 2.0) due to the tertiary amine and alkyl chain .
1-Phenyl-3-piperidin-4-ylurea (CAS: [61220-48-2])
- Molecular Formula : C₁₂H₁₇N₃O
- Structure : Direct attachment of a piperidin-4-yl group to the urea, lacking substituents on the piperidine nitrogen.
- Key Properties : Moderate aqueous solubility (predicted) and conformational rigidity from the piperidine ring .
Target Compound: 3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-phenylurea Molecular Formula: C₁₅H₂₄N₅O₃S (calculated) Structure: Incorporates a dimethylsulfamoyl group on the piperidine nitrogen and a methylene linker.
Physicochemical and Pharmacological Comparisons
Table 1: Comparative Data
Functional Implications
- Dimethylsulfamoyl Group: Introduces hydrogen-bonding capacity and electronegativity, which may enhance interactions with biological targets (e.g., enzymes like carbonic anhydrases) compared to dimethylamino or unsubstituted analogs .
- Safety Profiles: While 3-[3-(Dimethylamino)propyl]-1-phenylurea carries precautionary warnings against inhalation and contact (P261, P262) , the sulfonamide group in the target compound may pose hypersensitivity risks, a common concern with sulfonamide-containing drugs.
Biological Activity
3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-phenylurea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a phenyl group, and a dimethylsulfamoyl moiety, which contribute to its unique chemical properties. The structural formula can be represented as follows:
The biological activity of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-phenylurea is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, including acetylcholinesterase, which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive function and memory .
- Receptor Modulation : It may interact with neurotransmitter receptors, modulating their activity and influencing various neurological pathways. This is particularly relevant in the context of neurodegenerative diseases where receptor dysregulation is common.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound through various assays. The following table summarizes key findings from recent research:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study A | Acetylcholinesterase Inhibition | In vitro assays | IC50 = 25 µM |
| Study B | Neuroprotective Effects | Animal models | Reduced neuroinflammation |
| Study C | Antitumor Activity | Cell line studies | Induced apoptosis in cancer cells |
Case Studies
- Neuroprotective Effects : In a study involving animal models of Alzheimer's disease, 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-phenylurea demonstrated significant neuroprotective effects by reducing markers of neuroinflammation and oxidative stress. The results suggest potential therapeutic applications in neurodegenerative disorders .
- Antitumor Activity : Another investigation explored the compound's effects on various cancer cell lines. The results indicated that it could induce apoptosis in tumor cells via modulation of apoptotic pathways, making it a candidate for further development in cancer therapy .
Synthesis
The synthesis of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-phenylurea typically involves several steps:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
- Introduction of the Dimethylsulfamoyl Group : Achieved through sulfonation reactions.
- Formation of the Urea Moiety : Reaction with isocyanates to yield the final product.
Comparative Analysis with Similar Compounds
The biological activity of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-phenylurea can be compared with similar compounds such as:
| Compound | Structure | Activity |
|---|---|---|
| Compound A | Similar urea structure | Stronger acetylcholinesterase inhibition |
| Compound B | Piperidine derivative | Enhanced neuroprotective effects |
This comparison highlights the unique properties and potential advantages of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-phenylurea over other derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-phenylurea, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDCI) and catalysts like DMAP, as demonstrated for structurally similar urea derivatives . Key steps include:
- Activation of carboxylic acid intermediates (e.g., dimethylsulfamoyl-piperidine derivatives) with EDCI.
- Nucleophilic substitution or amidation with phenylurea precursors.
- Purification via column chromatography or recrystallization.
- Yield optimization through controlled stoichiometry (1.2–1.5 equivalents of coupling agents) and inert atmosphere conditions (argon/nitrogen) to prevent side reactions .
Q. Which analytical techniques are suitable for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with mobile phases combining methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6) for retention time consistency .
- LC-MS : Confirm molecular ion peaks (e.g., m/z [M+H]⁺) and fragmentation patterns to validate the structure .
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve piperidinyl, sulfamoyl, and phenylurea protons (e.g., δ 2.8–3.2 ppm for piperidine CH₂ groups) .
Q. What safety precautions are advised for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use NIOSH-approved respirators (N95/FFP3) for dust control, chemical-resistant gloves (nitrile), and safety goggles .
- Ventilation : Perform reactions in fume hoods with mechanical exhaust systems to minimize inhalation risks .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, irrigate with saline for 15 minutes . Note: Toxicological data gaps necessitate assuming high hazard potential .
Advanced Research Questions
Q. How can researchers design assays to evaluate the biological activity of this compound, particularly for kinase or antimicrobial targets?
- Methodological Answer :
- Kinase Inhibition : Adapt in vitro kinase assays (e.g., TrkA kinase inhibition ):
Use recombinant kinase domains and ATP-competitive probes.
Measure IC₅₀ via fluorescence polarization or radiometric assays.
- Antimicrobial Screening : Follow protocols for urea derivatives :
Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC determination).
Assess synergy with β-lactams via checkerboard assays.
Q. What strategies resolve contradictions in stability data for urea derivatives under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions .
- Analytical Monitoring : Track decomposition products (e.g., CO₂, NOx) via GC-MS or TGA-FTIR .
- Storage Optimization : Use desiccants and amber vials at –20°C to mitigate hygroscopicity and photodegradation .
Q. How can structure-activity relationship (SAR) studies be conducted to enhance the compound’s pharmacological profile?
- Methodological Answer :
- Modular Synthesis : Introduce substituents at the piperidinyl (e.g., halogenation) or phenylurea (e.g., trifluoromethyl groups) positions .
- Computational Modeling : Perform docking studies with target proteins (e.g., kinases) using Schrödinger Suite or AutoDock to prioritize analogs .
- Pharmacokinetic Screening : Assess metabolic stability in liver microsomes and plasma protein binding via LC-MS/MS .
Q. What experimental approaches address the lack of toxicological data for this compound?
- Methodological Answer :
- In Vitro Toxicity : Use HepG2 cells for cytotoxicity (MTT assay) and hERG-transfected HEK cells for cardiotoxicity screening .
- In Vivo Models : Conduct acute toxicity in rodents (OECD 423) with dose escalation (10–1000 mg/kg) and histopathological analysis .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
